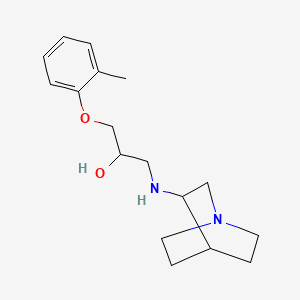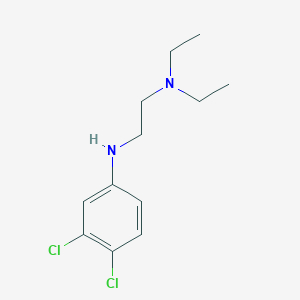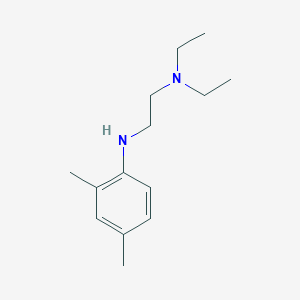![molecular formula C4H8Cl3O4P2+ B14454971 (2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium CAS No. 73515-36-3](/img/structure/B14454971.png)
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium is a chemical compound known for its unique structure and properties. This compound is part of a class of organophosphorus compounds, which are widely studied for their applications in various fields such as chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium typically involves the reaction of 2-chloroethanol with dichlorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
化学反応の分析
Types of Reactions
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium salts .
科学的研究の応用
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: This compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of (2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
特性
CAS番号 |
73515-36-3 |
|---|---|
分子式 |
C4H8Cl3O4P2+ |
分子量 |
288.41 g/mol |
IUPAC名 |
2-chloroethoxy-(1-dichlorophosphoryloxyethyl)-oxophosphanium |
InChI |
InChI=1S/C4H8Cl3O4P2/c1-4(11-13(6,7)9)12(8)10-3-2-5/h4H,2-3H2,1H3/q+1 |
InChIキー |
ZANIVSLTFCIJRQ-UHFFFAOYSA-N |
正規SMILES |
CC(OP(=O)(Cl)Cl)[P+](=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


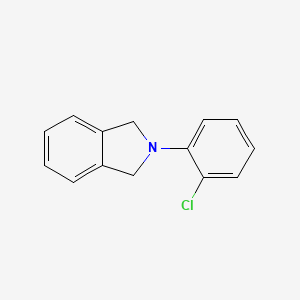
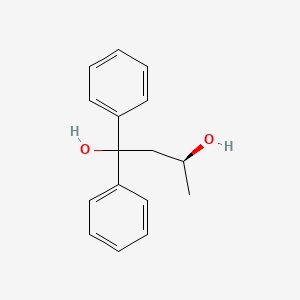
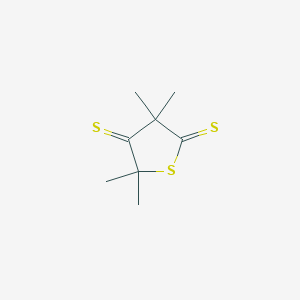
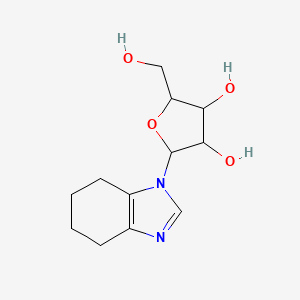

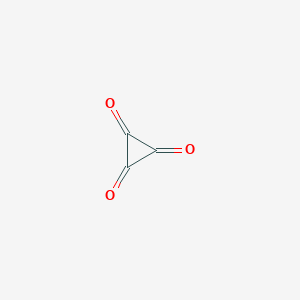
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
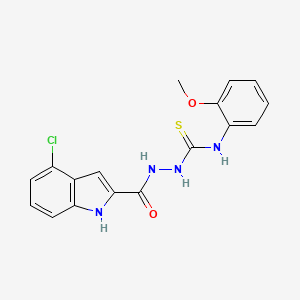
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
